Sub-Nanomolar Adenosine A2a Receptor Antagonism via 8-Fluoroquinolin-6-yl Derived Scaffold
The 8-fluoroquinolin-6-yl boronic acid moiety enables the synthesis of potent adenosine A2a receptor antagonists. A derivative compound, 8-(8-fluoroquinolin-6-yl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine, demonstrated an IC50 value of 0.160 nM against the human adenosine A2a receptor in CHO-K1 cells [1]. This compares favorably to the same compound's activity against adenosine A3 receptor (IC50 = 5 nM) and adenosine A1 receptor (IC50 = 16 nM), demonstrating a 31-fold selectivity for A2a over A3 and 100-fold selectivity over A1 [1]. The 8-fluoro substitution on the quinoline ring contributes to this high potency and selectivity profile by optimizing steric and electronic interactions with the receptor binding pocket.
| Evidence Dimension | IC50 (nM) - Adenosine Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 0.160 nM (A2a receptor) for compound containing 8-fluoroquinolin-6-yl moiety |
| Comparator Or Baseline | IC50 = 5 nM (A3 receptor); IC50 = 16 nM (A1 receptor) for the same compound |
| Quantified Difference | 31-fold selectivity (A2a vs A3); 100-fold selectivity (A2a vs A1) |
| Conditions | CHO-K1 cells expressing human adenosine receptors, DMEM/F12 medium containing 10% fetal bovine serum |
Why This Matters
The sub-nanomolar potency and high receptor subtype selectivity achieved with the 8-fluoroquinolin-6-yl scaffold directly translates to reduced off-target effects and improved therapeutic windows in drug development programs targeting adenosine A2a receptors for immuno-oncology and CNS disorders.
- [1] BindingDB. BDBM550799: 8-(8-Fluoroquinolin-6-yl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine. Affinity Data for Adenosine Receptors A2a, A3, A1. US Patent Affinity Data (Jiangsu Hengrui Medicine). View Source
